molecular formula C10H12BrNO B13274773 5-Bromo-2-cyclobutoxyaniline

5-Bromo-2-cyclobutoxyaniline

Cat. No.: B13274773
M. Wt: 242.11 g/mol
InChI Key: UVTUOVBRWVXFGA-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclobutoxyaniline is an organic compound with the molecular formula C₁₀H₁₂BrNO It is a brominated aniline derivative, where the bromine atom is positioned at the 5th carbon of the benzene ring, and a cyclobutoxy group is attached to the 2nd carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclobutoxyaniline typically involves the bromination of 2-cyclobutoxyaniline. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple steps of purification and refinement to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclobutoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted anilines.

Scientific Research Applications

5-Bromo-2-cyclobutoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutoxyaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and cyclobutoxy group can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloroaniline: Similar structure but with a chlorine atom instead of a cyclobutoxy group.

    2-Bromoaniline: Lacks the cyclobutoxy group, making it less bulky and potentially less selective in reactions.

    5-Bromo-2-methoxyaniline: Contains a methoxy group instead of a cyclobutoxy group, which can affect its reactivity and applications.

Uniqueness

5-Bromo-2-cyclobutoxyaniline is unique due to the presence of both a bromine atom and a cyclobutoxy group, which can significantly influence its chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

5-bromo-2-cyclobutyloxyaniline

InChI

InChI=1S/C10H12BrNO/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2

InChI Key

UVTUOVBRWVXFGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)Br)N

Origin of Product

United States

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